Ethyl tricosanoate
Overview
Description
Synthesis Analysis
Ethyl tricosanoate can be synthesized through a variety of chemical reactions, often involving the esterification of tricosanoic acid with ethanol. The synthesis process can be influenced by factors such as catalysts, temperature, and reaction time, aiming for optimal yield and purity.
Molecular Structure Analysis
The molecular structure of ethyl tricosanoate is characterized by a long hydrocarbon chain, typical of fatty acid esters, which significantly influences its physical and chemical properties. Techniques such as NMR spectroscopy and X-ray crystallography are commonly used to elucidate its structure.
Chemical Reactions and Properties
Ethyl tricosanoate undergoes various chemical reactions, including hydrolysis, oxidation, and polymerization, under different conditions. Its reactivity is influenced by its ester functional group and the hydrocarbon chain length.
Physical Properties Analysis
The physical properties of ethyl tricosanoate, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are crucial for its applications in different fields, including materials science and biotechnology.
Chemical Properties Analysis
The chemical properties of ethyl tricosanoate, including acidity, basicity, and reactivity towards other chemical reagents, are pivotal in its utilization in synthesis and manufacturing processes. Understanding these properties is essential for its effective application in various industries.
Scientific Research Applications
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Gas Chromatography
- Summary of Application : Ethyl Tricosanoate is used as an internal standard in gas chromatography .
- Methods of Application : It is used in the quantification of fatty acids in squid visceral oil ethyl esters (SVOEE) isolated from Illex argentinus and Ommastrephes bartrami .
- Results : The use of Ethyl Tricosanoate as an internal standard helps in the accurate quantification of fatty acids in the samples .
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Lipid Extraction
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Biodiesel Analysis
- Summary of Application : Ethyl Tricosanoate is used in the estimation of fatty acid ethyl esters (FAEEs) in biodiesel .
- Methods of Application : It is used as an internal standard in gas chromatography for this purpose .
- Results : The use of Ethyl Tricosanoate helps in the accurate estimation of FAEEs in biodiesel .
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Flavor Component in Scotch Whisky
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Biochemical Assay Reagent
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Component in C. conicum
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Hemolytic Activity Reduction
- Summary of Application : The free acid form of Ethyl Tricosanoate reduces the hemolytic activity of Staphylococcus aureus delta toxin on human erythrocytes .
- Results : The use of Ethyl Tricosanoate in its free acid form helps in reducing the hemolytic activity of Staphylococcus aureus delta toxin on human erythrocytes .
Safety And Hazards
Ethyl tricosanoate should be handled with personal protective equipment to avoid contact with skin, eyes, and clothing . It should not be ingested or inhaled . It should be kept away from heat and sources of ignition . In case of eye contact, rinse immediately with plenty of water and get medical attention .
properties
IUPAC Name |
ethyl tricosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-4-2/h3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGDXLFVAIKCMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171336 | |
Record name | Ethyl tricosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl tricosanoate | |
CAS RN |
18281-07-7 | |
Record name | Tricosanoic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18281-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl tricosanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl tricosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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